REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].C(=O)([O-])[O-].[K+].[K+].[C:14](=[S:16])=[S:15].Br[CH2:18][CH2:19][CH2:20]Br>CN(C)C=O>[S:15]1[CH2:20][CH2:19][CH2:18][S:16][C:14]1=[C:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5] |f:1.2.3|
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature under a nitrogen atmosphere for 20 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(SCCC1)=C(C(C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |